molecular formula C25H18ClF3N2O4S B2485185 [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate CAS No. 318289-04-2

[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate

Cat. No. B2485185
CAS RN: 318289-04-2
M. Wt: 534.93
InChI Key: VZNDIEJCOPKWRA-UHFFFAOYSA-N
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Description

“[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves a series of steps starting from 4-chlorobenzoic acid. Among the synthesized derivatives, compounds 7b and 7i exhibit anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications, particularly in plant protection.

Antiparasitic Properties

Considering the structural features of this compound, it may also be explored for antiparasitic applications. Further studies could investigate its efficacy against protozoan parasites such as Leishmania or Plasmodium .

Herbicidal Potential

Sulfonamide derivatives have been associated with herbicidal properties . Given the presence of the 1,3,4-thiadiazole moiety, this compound might be evaluated as a potential herbicide for agricultural use.

Antifungal Activity

While not directly demonstrated for this specific compound, related 1,3,4-thiadiazoles have shown antifungal properties . Investigating its effects against fungal pathogens could be worthwhile.

Molecular Simulation Studies

Computational approaches, such as molecular dynamics simulations, can provide insights into the binding interactions of this compound with biological targets. Investigating its binding affinity to relevant proteins or enzymes could guide drug design efforts .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O4S/c1-31-23(36(33,34)20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-35-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNDIEJCOPKWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate

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